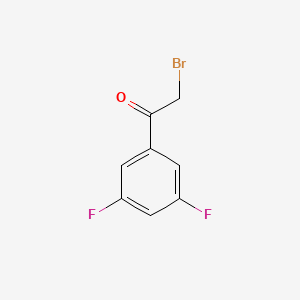

2-Bromo-1-(3,5-difluorophenyl)ethanone

Descripción

Contextualizing 2-Bromo-1-(3,5-difluorophenyl)ethanone within Halogenated Ketone Chemistry

This compound belongs to the class of organic compounds known as α-haloketones or, more specifically, α-bromoketones. These compounds are characterized by a halogen atom, in this case, bromine, attached to the carbon atom adjacent to the carbonyl group (the α-carbon). The presence of the electron-withdrawing carbonyl group and the halogen atom on the same molecule imparts unique reactivity.

The synthesis of α-bromoketones is often achieved through the α-halogenation of the parent ketone. This reaction typically proceeds via an acid-catalyzed enol intermediate libretexts.orgmasterorganicchemistry.com. In this mechanism, the ketone is first protonated, which facilitates the formation of an enol. This enol then acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated product masterorganicchemistry.com. Various acids, including acetic acid or hydrobromic acid, can be used to catalyze this reaction masterorganicchemistry.com. The rate of this halogenation is dependent on the concentration of the ketone and the acid but is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step libretexts.org.

The reactivity of α-bromoketones like this compound is dominated by the two functional groups. The bromine atom is a good leaving group, making the α-carbon an electrophilic site susceptible to nucleophilic substitution. This property is fundamental to its role in forming new carbon-carbon and carbon-heteroatom bonds.

Significance of this compound in Contemporary Organic Synthesis

The primary significance of this compound in modern organic synthesis lies in its utility as a versatile synthetic intermediate. α-Haloketones are recognized as crucial precursors for a wide array of more complex molecules, particularly various heterocyclic compounds that are scaffolds for pharmacologically active agents mdpi.com.

For example, analogs like 2-bromo-3′-fluoroacetophenone are widely used in the synthesis of heterocycles such as thiazoles and pyrazines ossila.com. The synthesis of thiazoles can be achieved by reacting the α-bromoketone with thiourea ossila.com. Similarly, pyrazine derivatives can be formed through reactions with diamine compounds ossila.com. These heterocyclic cores are present in molecules investigated for various biochemical and medicinal applications, including as enzyme inhibitors and correctors for protein transport defects ossila.com. The difluoro substitution on the phenyl ring of this compound can further influence the properties of the resulting molecules, such as their lipophilicity and metabolic stability, which are important considerations in drug design.

Overview of Research Trajectories for this compound and its Analogs

Research involving this compound and its analogs is primarily focused on leveraging them as building blocks for the synthesis of novel organic compounds with specific functional properties. The strategic placement of halogen atoms on the phenyl ring allows chemists to fine-tune the electronic and physical properties of the target molecules.

A significant research trajectory involves the use of these compounds in medicinal chemistry to create new therapeutic agents. The synthesis of substituted piperazine and tetrazole moieties, for instance, utilizes bromoethanone derivatives as key intermediates researchgate.net. Another major area of research is in materials science. The pyrazine derivatives synthesized from α-bromoketones can be used as ligands to create phosphorescent complexes, such as those with iridium, which have applications in organic light-emitting diodes (OLEDs) ossila.com.

The exploration of different analogs, where the type and position of the halogen on the phenyl ring are varied, is a common strategy. This allows for the systematic study of structure-activity relationships and the optimization of the properties of the final products.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₅BrF₂O | 235.03 |

| 2-Bromo-1-(2,3-difluorophenyl)ethanone | C₈H₅BrF₂O | 235.03 sigmaaldrich.com |

| 2-Bromo-1-(4-fluorophenyl)ethanone | C₈H₆BrFO | 217.03 nih.gov |

| 2-Bromo-1-(3-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 ossila.com |

| 2-Bromo-1-(3,5-dichlorophenyl)ethanone | C₈H₅BrCl₂O | 267.93 chemicalbook.com |

| 2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone | C₈H₅Br₂FO | 295.93 chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(3,5-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGSZFRYLCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380869 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220607-75-0 | |

| Record name | 2-bromo-1-(3,5-difluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1 3,5 Difluorophenyl Ethanone

Established Synthetic Routes to 2-Bromo-1-(3,5-difluorophenyl)ethanone

Established methods for the synthesis of this compound are predominantly based on the alpha-bromination of 1-(3,5-difluorophenyl)ethanone. These routes are widely used due to their reliability and the availability of starting materials.

The introduction of a bromine atom at the carbon adjacent to the carbonyl group (the alpha-carbon) is a key transformation in producing the target compound.

One of the most direct methods for the synthesis of this compound involves the reaction of 1-(3,5-difluorophenyl)ethanone with elemental bromine (Br₂). chembk.com This reaction is typically carried out in a suitable solvent, such as ether. chembk.com The mechanism proceeds through an acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine.

For a related compound, 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone, a similar procedure is employed using acetic acid as the solvent. chemicalbook.com In this case, bromine is added dropwise to a solution of 1-(3,5-dichlorophenyl)ethanone in acetic acid at room temperature, and the reaction is stirred for 12 hours. chemicalbook.com This method resulted in an 81% yield of the desired product. chemicalbook.com While effective, the use of highly toxic and corrosive liquid bromine necessitates careful handling and presents environmental concerns. nih.gov

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| 1-(3,5-difluorophenyl)ethanone | Bromine (Br₂) | Ether | - | This compound | - |

| 1-(3,5-dichlorophenyl)ethanone | Bromine (Br₂) | Acetic Acid | Room Temperature, 12h | 2-bromo-1-(3,5-dichlorophenyl)-1-ethanone | 81% chemicalbook.com |

N-Bromosuccinimide (NBS) is a versatile and safer alternative to liquid bromine for α-bromination of carbonyl compounds. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid that is easier to handle. masterorganicchemistry.com NBS can effect bromination via a radical pathway or through acid-catalysis. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. wikipedia.org

Research has shown that NBS can be used for the selective mono-bromination of various acetophenones. asianpubs.org The efficiency of NBS can be enhanced under specific conditions. For instance, the use of ionic liquids as solvents or the addition of catalysts can improve reaction rates and selectivity. Acidic catalysts, in particular, can promote the enolization of the ketone, thereby facilitating the electrophilic attack by the bromine from NBS. Studies have explored various catalytic systems to activate NBS, including Lewis acids and bases, to increase the electrophilicity of the bromine atom. nsf.gov

| Reactant | Reagent | Conditions | Product |

| Acetophenones | N-Bromosuccinimide (NBS) | Acidic Catalysis | α-Bromoacetophenones wikipedia.org |

| Electron-rich aromatics | N-Bromosuccinimide (NBS) | Catalytic activators | Brominated aromatics nsf.gov |

Palladium-catalyzed reactions represent a more modern approach to the synthesis of aryl ketones and their derivatives. While direct palladium-catalyzed α-bromination of ketones is less common, palladium catalysis is extensively used in cross-coupling reactions to construct the aryl ketone framework itself. For example, palladium catalysts are used in the coupling of aryl bromides with acyl anion equivalents to form aryl ketones. organic-chemistry.orgberkeley.edu This methodology is tolerant of a variety of functional groups on the aryl bromide. orgsyn.org Another palladium-catalyzed approach involves the cross-coupling of arylboronic acids with carboxylic acids that have been activated in situ. organic-chemistry.org These methods could potentially be adapted to synthesize 1-(3,5-difluorophenyl)ethanone, the precursor for the target molecule.

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of work-up and purification steps, saving time and resources. A versatile one-pot strategy has been developed to synthesize alpha-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone. rsc.org This method involves the in-situ generation of the ketone from the alcohol, followed by its immediate bromination. While not directly applied to this compound in the cited literature, this strategy presents a potential advanced route starting from the corresponding secondary alcohol, 1-(3,5-difluorophenyl)ethanol (B1304032).

Alpha-Bromination of 1-(3,5-difluorophenyl)ethanone Precursors

Advanced Synthetic Techniques and Optimization

Advancements in synthetic chemistry continually provide new and improved methods. For the synthesis of this compound, this includes the development of more environmentally benign brominating agents and catalytic systems. For example, the use of ultrasound in conjunction with NBS has been explored for the synthesis of α-bromo ketones, offering an eco-friendly approach. asianpubs.org Further optimization of reaction conditions, such as solvent choice, temperature, and catalyst loading, is crucial for maximizing yield and purity while minimizing reaction times and waste generation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

For the synthesis of this compound, a microwave-assisted approach would involve the irradiation of a mixture of 1-(3,5-difluorophenyl)ethanone and a brominating agent in a suitable solvent. This technique can accelerate the rate of the electrophilic substitution at the alpha-carbon. While specific studies on this exact compound are not prevalent in public literature, the application of microwave heating to the bromination of other acetophenones has been documented, suggesting its feasibility and potential benefits. researchgate.net

Table 1: Potential Advantages of Microwave-Assisted Synthesis

| Feature | Description |

|---|---|

| Reaction Speed | Reaction times can be reduced from hours to minutes. |

| Yield Improvement | Rapid heating can minimize the formation of side products, leading to higher yields. |

| Energy Efficiency | Focused heating of the reaction mixture is more energy-efficient than conventional oil baths. |

| Reproducibility | Precise control over temperature and pressure leads to highly reproducible results. |

Continuous Flow Reactor Applications in Production

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, scalability, and process control. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control of even highly exothermic reactions like bromination.

In the production of this compound, a continuous flow setup would typically involve two separate inlet streams: one for a solution of 1-(3,5-difluorophenyl)ethanone and another for the brominating agent. These streams are combined in a T-mixer and then passed through a heated reactor coil where the reaction occurs. The residence time in the reactor, which dictates the reaction time, can be precisely controlled by adjusting the flow rate. This method minimizes the risks associated with handling hazardous reagents like bromine and allows for safe, automated, and scalable production.

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Bromination

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior temperature control. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Straightforward scaling by operating the reactor for longer periods or by "numbering-up" (parallel reactors). |

| Heat Transfer | Inefficient, leading to potential temperature gradients and side reactions. | Highly efficient, ensuring uniform temperature and consistent product quality. |

| Process Control | Limited control over reaction parameters once initiated. | Precise control over residence time, temperature, and stoichiometry. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be achieved by selecting safer reagents and more environmentally benign solvents.

A primary green alternative to using elemental bromine (Br₂) is the use of N-Bromosuccinimide (NBS). organic-chemistry.org NBS is a solid, making it safer and easier to handle than volatile and highly corrosive liquid bromine. masterorganicchemistry.com It serves as a source for bromine in radical and electrophilic reactions and is an effective reagent for the alpha-bromination of ketones. organic-chemistry.org The reaction is often initiated by a radical initiator or light and provides a low, steady concentration of bromine, which can enhance selectivity and reduce side reactions. masterorganicchemistry.com Furthermore, replacing chlorinated solvents like chloroform (B151607) or carbon tetrachloride with greener alternatives such as ethyl acetate (B1210297) or ethanol (B145695) can significantly reduce the environmental impact of the synthesis.

Table 3: Green Chemistry Alternatives for Bromination

| Component | Traditional Method | Green Alternative | Rationale |

|---|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | Solid, less corrosive, easier to handle, provides a controlled release of bromine. organic-chemistry.orgmasterorganicchemistry.com |

| Solvent | Chloroform (CHCl₃) | Ethyl Acetate, Ethanol | Less toxic, biodegradable, lower environmental persistence. |

| Catalyst | Strong acids (e.g., HBr) | Solid acid catalysts | Can be easily recovered and reused, reducing waste. |

Synthesis of Related Alpha-Bromoketone Analogs for Comparative Studies

The synthesis of structurally related difluorinated alpha-bromoketones provides valuable compounds for comparative studies in fields such as medicinal chemistry and materials science. The methodologies generally involve the alpha-bromination of the corresponding difluoroacetophenone precursor, though specific reagents and conditions may vary.

Synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone

The synthesis of this isomer is typically achieved through the direct bromination of 1-(2,5-difluorophenyl)ethanone. A common laboratory method involves dissolving the starting ketone in a suitable solvent, such as chloroform or acetic acid, and then adding elemental bromine dropwise at room temperature. The reaction proceeds via an acid-catalyzed, enol-mediated mechanism to yield the alpha-brominated product. The reaction mixture is then typically worked up by neutralizing the generated hydrobromic acid with a mild base, such as sodium bicarbonate solution, to isolate the final product.

Synthesis of 2-Bromo-1-(3,4-difluorophenyl)ethanone

Similar to its 2,5-difluoro counterpart, 2-Bromo-1-(3,4-difluorophenyl)ethanone is prepared from 1-(3,4-difluorophenyl)ethanone. A well-established procedure involves dissolving the ketone in chloroform and adding a solution of bromine in chloroform dropwise over several hours. prepchem.com After the addition is complete, the mixture is stirred to ensure the reaction goes to completion. Excess hydrobromic acid and bromine can be removed by passing a stream of nitrogen through the solution, followed by washing with water and aqueous sodium bicarbonate. prepchem.com The crude product is then purified, often by column chromatography, to yield the pure alpha-bromoketone. prepchem.com

Synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone

For the synthesis of 2-Bromo-1-(2,6-difluorophenyl)ethanone, an alternative and highly selective brominating agent, copper(II) bromide (CuBr₂), is often employed. mdma.ch This method is particularly useful for achieving clean monobromination at the alpha-position of ketones. scribd.com The reaction is typically carried out by refluxing a mixture of 1-(2,6-difluorophenyl)ethanone and two equivalents of CuBr₂ in a solvent mixture like chloroform-ethyl acetate. mdma.ch During the reaction, the black CuBr₂ is converted to white copper(I) bromide, providing a visual indicator of reaction progress. mdma.ch The solid copper(I) bromide is simply filtered off, and the product is isolated from the filtrate, making this a convenient and efficient method.

Table 4: Comparative Synthesis of Difluorinated Alpha-Bromoketone Analogs

| Target Compound | Precursor | Brominating Agent | Typical Solvent | Key Condition |

|---|---|---|---|---|

| 2-Bromo-1-(2,5-difluorophenyl)ethanone | 1-(2,5-difluorophenyl)ethanone | Bromine (Br₂) | Chloroform | Room temperature |

| 2-Bromo-1-(3,4-difluorophenyl)ethanone | 1-(3,4-difluorophenyl)ethanone | Bromine (Br₂) | Chloroform | Room temperature prepchem.com |

| 2-Bromo-1-(2,6-difluorophenyl)ethanone | 1-(2,6-difluorophenyl)ethanone | Copper(II) Bromide (CuBr₂) | Chloroform-Ethyl Acetate | Reflux mdma.ch |

Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone

The synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone is accomplished through the direct bromination of its acetophenone (B1666503) precursor. In a typical procedure, 1-(3,5-dichlorophenyl)ethanone is dissolved in acetic acid. chemicalbook.com To this solution, an equimolar amount of bromine is added dropwise at room temperature. The reaction mixture is then stirred for an extended period, typically around 12 hours, to ensure complete conversion. chemicalbook.com The progress of the reaction can be monitored using standard chromatographic techniques. Upon completion, the solvent is removed under reduced pressure, which results in the precipitation of the product as a yellow solid. This method provides a high yield of the desired product. chemicalbook.com

Table 1: Synthesis of 2-Bromo-1-(3,5-dichlorophenyl)ethanone

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Ref |

|---|

Synthesis of 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone

While specific synthetic details for 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone are not extensively detailed in the reviewed literature, the synthesis of closely related isomers such as 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone provides insight into viable methodologies. These syntheses rely on the α-bromination of the corresponding dimethoxyacetophenone.

One established method involves the reaction of 1-(3,4-dimethoxyphenyl)ethanone, also known as acetoveratrone, with elemental bromine in a suitable solvent like chloroform at room temperature, affording the product in high yield. chemicalbook.com An alternative approach utilizes a solid, more manageable brominating agent. For instance, benzyltrimethylammonium (B79724) tribromide can be added to a solution of 1-(3,4-dimethoxyphenyl)ethanone in a mixed solvent system of dichloromethane (B109758) and methanol (B129727). The reaction is stirred at room temperature for approximately 16 hours, and after a standard workup, yields the desired α-bromoketone. chemicalbook.com

Table 2: Representative Synthesis of Dimethoxy-Substituted α-Bromoketones

| Starting Material | Brominating Agent | Solvent | Time | Yield | Ref |

|---|---|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)ethanone | Bromine (Br₂) | Chloroform | - | 84% | chemicalbook.com |

Synthesis of 2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone

The introduction of a bromine atom at the α-position of 1-[3,5-bis(trifluoromethyl)phenyl]ethanone is achieved through electrophilic bromination. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring influences the reactivity of the ketone.

A documented procedure involves dissolving 3,5-bis(trifluoromethyl)acetophenone in glacial acetic acid. nih.gov An equimolar quantity of bromine, also dissolved in acetic acid, is added dropwise to the stirred solution. The reaction is allowed to proceed at room temperature for approximately 5 hours. nih.gov Following the reaction period, the mixture is worked up by adding water and concentrating under reduced pressure. The crude product is then extracted with an organic solvent like ethyl acetate, washed with water and a mild base such as sodium bicarbonate solution to remove acidic impurities, and dried. Evaporation of the solvent yields 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromo-ethanone as a light-yellow solid with a reported yield of 62%. nih.gov

Table 3: Synthesis of 2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone

| Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Ref |

|---|

Synthesis of Hydroxy-Substituted Analogs (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone)

The synthesis of hydroxy-substituted α-bromoketones presents a unique challenge, as the electron-rich phenolic ring is susceptible to electrophilic substitution. Direct bromination of hydroxyacetophenones can lead to competitive and often preferential bromination of the aromatic ring rather than the desired α-position of the keto group. cbijournal.com

To circumvent this, reaction conditions must be carefully controlled. A successful method for the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone involves the use of an acid catalyst in a non-polar solvent. In this procedure, 4-hydroxyacetophenone is dissolved in chloroform, and a catalytic amount of concentrated sulfuric acid is added. nih.gov Bromine is then introduced, and the reaction proceeds for several hours. The acid promoter facilitates the enolization of the ketone, favoring the α-bromination pathway over ring substitution. After an aqueous workup to quench the reaction and remove the acid, the product is isolated from the organic phase. nih.gov While specific conditions for the 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone were not found, this method serves as a representative example for achieving side-chain bromination in the presence of a hydroxyl group.

Table 4: Representative Synthesis of a Hydroxy-Substituted α-Bromoketone

| Starting Material | Brominating Agent | Catalyst | Solvent | Time | Ref |

|---|

Synthesis of Other Substituted Alpha-Bromoketones (e.g., 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Bromo-1-(3-fluorophenyl)ethanone)

A variety of methods are available for the synthesis of substituted α-bromoketones, with the choice of reagent often depending on the specific substrate and desired reaction conditions. The direct bromination of the corresponding substituted acetophenone is the most common route.

One versatile method involves the use of copper(II) bromide as the brominating agent. This reagent serves as a source of electrophilic bromine and offers advantages in terms of handling and selectivity compared to liquid bromine. For example, the reaction of 4-methoxyacetophenone with cupric bromide is a known method for preparing 2-bromo-1-(4-methoxyphenyl)ethanone. researchgate.net Another common approach utilizes N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine, often minimizing side reactions. masterorganicchemistry.com Additionally, reagents like trimethylphenylammonium tribromide in a solvent such as tetrahydrofuran (B95107) (THF) are effective for the α-bromination of various acetophenones. chemicalbook.com These general methodologies are applicable to the synthesis of fluorinated analogs like 2-Bromo-1-(4-fluorophenyl)ethanone and 2-Bromo-1-(3-fluorophenyl)ethanone.

Table 5: Common Reagents for the Synthesis of Substituted α-Bromoketones

| General Method | Brominating Agent | Typical Solvent | Ref |

|---|---|---|---|

| Direct Bromination | Copper(II) Bromide | Chloroform / Ethyl Acetate | researchgate.netlew.ro |

| Halogenation | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | masterorganicchemistry.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(3,5-dichlorophenyl)ethanone |

| 1-(3,5-dichlorophenyl)ethanone |

| 2-Bromo-1-(3,5-dimethoxyphenyl)ethanone |

| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone |

| 1-(3,4-dimethoxyphenyl)ethanone |

| 2-Bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethanone |

| 1-[3,5-bis(trifluoromethyl)phenyl]ethanone |

| 3,5-bis(trifluoromethyl)acetophenone |

| 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone |

| 4-hydroxyacetophenone |

| 2-Bromo-1-(4-fluorophenyl)ethanone |

| 2-Bromo-1-(3-fluorophenyl)ethanone |

| 2-bromo-1-(4-methoxyphenyl)ethanone |

| 4-methoxyacetophenone |

| N-Bromosuccinimide |

| Trimethylphenylammonium tribromide |

Reactivity and Reaction Mechanisms of 2 Bromo 1 3,5 Difluorophenyl Ethanone

General Reactivity Profile of Alpha-Bromoketones

Alpha-bromoketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent (in the alpha position) to a carbonyl group. fiveable.me This structural arrangement confers a unique and heightened reactivity upon the molecule. The reactivity is primarily governed by two electron-withdrawing groups: the carbonyl group and the bromine atom. nih.gov

The presence of the carbonyl group significantly increases the polarity of the carbon-halogen bond, making the alpha-carbon more electron-deficient and thus a prime target for nucleophilic attack. fiveable.menih.gov This enhanced electrophilicity at the α-carbon facilitates nucleophilic substitution reactions. fiveable.me Furthermore, the bromine atom is a good leaving group, which further promotes these substitution reactions.

Nucleophilic Substitution Reactions of 2-Bromo-1-(3,5-difluorophenyl)ethanone

As an alpha-bromoketone, this compound readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. These reactions are fundamental to its utility as an intermediate in organic synthesis, allowing for the introduction of diverse functional groups at the alpha position. fiveable.menih.gov

This compound reacts with various nucleophiles, including amines, thiols, and alkoxides, leading to the formation of substituted ethanone (B97240) derivatives.

Amines : Primary and secondary amines react with alpha-bromoketones in a nucleophilic substitution reaction where the nitrogen atom attacks the electrophilic α-carbon, displacing the bromide ion. acs.orgchemguide.co.uk This reaction typically forms an α-aminoketone. The initial product is an ammonium (B1175870) salt, which is then deprotonated, often by another molecule of the amine acting as a base, to yield the final product. chemguide.co.uk The reaction can sometimes proceed further, with the primary amine product reacting again with the alpha-bromoketone, leading to multiple substitutions. chemguide.co.uk

Thiols : Thiols are excellent nucleophiles for reacting with alpha-bromoketones. The sulfur atom attacks the alpha-carbon to displace the bromide, forming an α-thioketone. This reaction is often clean and efficient. For instance, studies on similar bromo-ynone reagents show that the substitution of the bromide by a thiol is a very fast process. nih.gov

Alkoxides : Alkoxides, being strong nucleophiles, can also displace the bromine atom at the alpha-carbon. However, due to their strong basicity, they can also promote side reactions such as elimination. The primary product of substitution is an α-alkoxyketone.

The table below summarizes these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type |

| Amine | R-NH₂ | α-Amino-1-(3,5-difluorophenyl)ethanone |

| Thiol | R-SH | α-Thio-1-(3,5-difluorophenyl)ethanone |

| Alkoxide | R-O⁻ | α-Alkoxy-1-(3,5-difluorophenyl)ethanone |

Table 1: Nucleophilic Substitution Reactions

Alpha-bromoketones possess two electrophilic sites: the α-carbon and the carbonyl carbon. This leads to potential regioselectivity issues, as a nucleophile could theoretically attack either position.

The outcome of the reaction is largely dependent on the nature of the nucleophile, as described by the Hard and Soft Acids and Bases (HSAB) theory.

Attack at the α-Carbon (Sɴ2 Pathway) : The α-carbon is considered a "soft" electrophilic center. Soft nucleophiles, such as thiols and iodide ions, preferentially attack this site, leading to the displacement of the bromide ion in a classic Sɴ2 reaction. This is the most common reaction pathway for alpha-bromoketones. nih.gov

Attack at the Carbonyl Carbon (Nucleophilic Addition) : The carbonyl carbon is a "hard" electrophilic center. Hard nucleophiles, such as hydride ions or Grignard reagents, are more likely to attack the carbonyl carbon. While amines and alkoxides can attack the α-carbon, their basicity can also lead to competing reactions or attack at the carbonyl group under certain conditions.

For this compound, nucleophiles like amines and thiols predominantly attack the α-carbon, leading to substitution of the bromine atom.

Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound can be reduced to a hydroxyl group, forming a halohydrin (an alcohol with a halogen on an adjacent carbon).

Hydride reagents are common choices for the reduction of ketones. The most frequently used are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium Borohydride (NaBH₄) : NaBH₄ is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols. masterorganicchemistry.comchemguide.co.ukyoutube.com In the case of this compound, NaBH₄ would reduce the carbonyl group to a hydroxyl group, yielding 2-bromo-1-(3,5-difluorophenyl)ethanol. This reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uk

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a much more powerful and less selective reducing agent than NaBH₄. libretexts.orgmasterorganicchemistry.com It can reduce not only aldehydes and ketones but also carboxylic acids, esters, and amides. masterorganicchemistry.comyoutube.com When reacting with this compound, LiAlH₄ will reduce the carbonyl group to an alcohol. libretexts.org However, due to its high reactivity, it might also cause the reductive cleavage of the carbon-bromine bond, potentially leading to the formation of 1-(3,5-difluorophenyl)ethanol (B1304032) as a byproduct. LiAlH₄ reactions must be conducted in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, as it reacts violently with water and other protic solvents. chemistrysteps.com

The table below summarizes the products of these reduction reactions.

| Reducing Agent | Solvent | Primary Product |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 2-Bromo-1-(3,5-difluorophenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Ether | 2-Bromo-1-(3,5-difluorophenyl)ethanol |

Table 2: Reduction Reactions of the Carbonyl Group

Oxidation Reactions of this compound

While alpha-bromoketones are more commonly used in substitution and reduction reactions, they can undergo oxidation. Strong oxidizing agents can potentially lead to cleavage of the molecule or oxidation of the aromatic ring under harsh conditions. A more controlled oxidation could potentially target the carbonyl group. For instance, some sources suggest that the compound can be oxidized to form carboxylic acids or other oxidized derivatives using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Such reactions would likely involve cleavage of the bond between the carbonyl carbon and the alpha-carbon, a process known as the haloform reaction if a methyl ketone is treated with a base and a halogen, though the conditions here are different. A plausible product from such an oxidation could be 3,5-difluorobenzoic acid.

Formation of Carboxylic Acids and Oxidized Derivatives

While specific studies detailing the oxidation of this compound to its corresponding carboxylic acid are not extensively documented in the reviewed literature, the oxidation of α-haloketones is a known transformation in organic synthesis. Generally, these compounds can be oxidized to α-keto carboxylic acids or, with cleavage, to benzoic acid derivatives. For instance, strong oxidizing agents can lead to the formation of 3,5-difluorobenzoic acid. A more controlled oxidation could potentially yield 3,5-difluorophenylglyoxylic acid. The Favorskii rearrangement is a notable reaction of α-haloketones with a base, which can lead to the formation of carboxylic acid derivatives, specifically rearranged esters if an alkoxide is used, or carboxylic acids upon hydrolysis.

A plausible, though not specifically documented for this compound, reaction is the hydrolysis of the bromo group to an alcohol, forming a dihydroxy intermediate which could then be oxidized to the corresponding carboxylic acid.

Table 1: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Potential Product | Reaction Type |

| Strong Oxidant (e.g., KMnO4) | 3,5-Difluorobenzoic acid | Oxidative Cleavage |

| Mild Oxidant | 3,5-Difluorophenylglyoxylic acid | Oxidation |

| Base (e.g., NaOH), then Acid | 3,5-Difluoromandelic acid | Hydrolysis/Rearrangement |

Cyclization and Heterocycle Synthesis Applications

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The α-bromoketone functionality provides a reactive site for condensation and cyclization reactions with a range of dinucleophiles.

Formation of Indole (B1671886) Derivatives via Bischler (or Bischler-Möhlau) Reaction

The Bischler-Möhlau reaction is a classical method for the synthesis of 2-arylindoles, involving the reaction of an α-bromoacetophenone with an excess of an aniline (B41778). nih.govwikipedia.org In the context of this compound, this reaction would proceed by the initial N-alkylation of an aniline molecule to form an α-amino ketone intermediate. This intermediate can then undergo an intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration and aromatization to yield a 2-(3,5-difluorophenyl)indole derivative. wikipedia.org The reaction mechanism is complex and can sometimes lead to isomeric products. wikipedia.org

Table 2: Bischler-Möhlau Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | Aniline | 2-(3,5-Difluorophenyl)indole |

| This compound | Substituted Aniline | Substituted 2-(3,5-Difluorophenyl)indole |

Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines

The reaction of α-haloketones with 2-aminopyridines or 2-aminopyrimidines is a well-established method for the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, respectively. rsc.org This reaction, often referred to as the Tschitschibabin reaction, involves the initial N-alkylation of the pyridine (B92270) or pyrimidine (B1678525) ring nitrogen by the α-bromoketone, followed by an intramolecular cyclization and dehydration. uit.no The reaction of this compound with 2-aminopyridine (B139424) would yield 2-(3,5-difluorophenyl)imidazo[1,2-a]pyridine. Similarly, its reaction with 2-aminopyrimidine (B69317) would produce 2-(3,5-difluorophenyl)imidazo[1,2-a]pyrimidine. nih.gov These compounds are of significant interest in medicinal chemistry.

Synthesis of Quinoxalines

Quinoxalines are readily synthesized by the condensation reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or an α-haloketone. nih.gov In the case of this compound, the reaction with an o-phenylenediamine proceeds through initial N-alkylation, followed by cyclization and subsequent oxidation to form the aromatic quinoxaline (B1680401) ring. This would result in the formation of a 2-(3,5-difluorobenzoyl)quinoxaline derivative. This synthesis is a versatile method for accessing a wide range of substituted quinoxalines.

Utility in Synthesizing Antimicrobial Hydantoins

Hydantoin (B18101) derivatives are a class of compounds known for their diverse biological activities, including antimicrobial properties. chembk.comnih.govmdpi.com While the direct synthesis of antimicrobial hydantoins from this compound is not explicitly detailed in the available literature, α-bromo ketones are known to be potential precursors for such structures. A plausible synthetic route could involve the reaction of this compound with urea (B33335) or a substituted urea to form a hydantoin ring. The resulting hydantoin would bear a 3,5-difluorophenyl substituent, which could influence its antimicrobial activity.

Table 3: Potential Synthesis of a Hydantoin Derivative

| Reactant 1 | Reactant 2 | Potential Product |

| This compound | Urea | 5-(3,5-Difluorophenyl)-5-hydroxyimidazolidin-2-one derivative |

Applications in Benzofuran (B130515) Derivative Synthesis

The synthesis of benzofuran derivatives can be achieved through various methods, and α-haloketones can serve as key building blocks. nih.govnih.govresearchgate.net One common approach is the reaction of a salicylaldehyde (B1680747) or a substituted salicylaldehyde with an α-haloketone in the presence of a base. researchgate.net For this compound, this would involve a Darzens-type condensation followed by cyclization to yield a 2-(3,5-difluorobenzoyl)benzofuran. Another route involves the O-alkylation of a phenol (B47542) with the α-bromoketone, followed by an intramolecular cyclization. These synthetic strategies provide access to a variety of substituted benzofurans, which are important scaffolds in medicinal and materials chemistry. nih.govrsc.org

Role in Thiazole (B1198619) Synthesis

This compound is a key starting material in the synthesis of various heterocyclic compounds, most notably in the formation of the thiazole ring system. The primary method for this transformation is the Hantzsch thiazole synthesis, a well-established reaction in organic chemistry. ijper.orgmdpi.com This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide.

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoketone, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole derivative. The 3,5-difluorophenyl substituent on the ketone is generally well-tolerated in this synthesis, allowing for the creation of a diverse range of 4-(3,5-difluorophenyl)-substituted thiazoles. These fluorinated thiazole derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and binding affinity to biological targets.

While the Hantzsch synthesis is the most common, other methods for thiazole synthesis may also utilize α-bromoketones. organic-chemistry.org The reaction conditions for these syntheses can be varied, including the use of microwave irradiation to accelerate the reaction and improve yields. nih.gov

A representative reaction for the synthesis of a 2-amino-4-(3,5-difluorophenyl)thiazole is presented below:

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiourea | 4-(3,5-difluorophenyl)thiazol-2-amine |

Alpha-Methylation of Alpha-Bromoketones

The alpha-carbon of α-bromoketones, including this compound, is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it susceptible to nucleophilic attack. An interesting and somewhat unexpected reaction is the alpha-methylation of α-bromoketones using N,N-dimethylformamide (DMF) as both a solvent and a methyl source.

Research has shown that some α-bromoketones can undergo spontaneous, non-catalyzed methylation when recrystallized from a mixture of DMF and chloroform (B151607). researchgate.netnajah.edu This reaction is believed to proceed through a mechanism where DMF delivers a methylene (B1212753) fragment. Although the precise mechanistic details are still under investigation, it is suggested that the high electrophilicity of the α-carbon in the bromoketone facilitates this unusual methylation.

This reaction is significant as it provides a direct method for the synthesis of α-methylated ketones, which can be important intermediates in organic synthesis. The scope of this reaction is thought to be broad, with the potential to tolerate a variety of functional groups on both aryl and alkyl ketones. najah.edu Therefore, it is plausible that this compound could undergo a similar transformation under the appropriate conditions, yielding 2-bromo-1-(3,5-difluorophenyl)propan-1-one.

A proposed transformation is as follows:

| Starting Material | Reagent/Solvent | Product |

| This compound | N,N-dimethylformamide (DMF) | 1-(3,5-difluorophenyl)propan-1-one |

Advanced Spectroscopic Characterization and Analytical Methodologies for Alpha Bromoketones

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2-Bromo-1-(3,5-difluorophenyl)ethanone, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be relatively simple, exhibiting distinct signals corresponding to the aromatic and aliphatic protons. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are expected to appear as a singlet in the downfield region, typically between δ 4.0 and 5.0 ppm. This significant downfield shift is attributed to the deshielding effects of both the adjacent bromine atom and the carbonyl group.

The aromatic region would be characterized by two distinct multiplets corresponding to the protons on the 3,5-difluorophenyl ring. The proton at the C4 position (H-4), situated between the two fluorine atoms, would likely appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent meta protons. The two equivalent protons at the C2 and C6 positions (H-2, H-6) would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and the proton at C4.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂Br | 4.3 - 4.7 | s (singlet) |

| H-2, H-6 | 7.2 - 7.6 | m (multiplet) |

| H-4 | 7.0 - 7.4 | t (triplet) |

Note: Predicted data is based on analogous structures and chemical shift theory. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 185-195 ppm. The methylene carbon of the -CH₂Br group would likely resonate between δ 30 and 40 ppm.

The aromatic region will display characteristic splitting patterns due to carbon-fluorine coupling. The carbon atoms directly bonded to fluorine (C-3, C-5) will appear as doublets with a large coupling constant (¹JCF). The other aromatic carbons will also exhibit coupling to the fluorine atoms, though with smaller coupling constants (²JCF, ³JCF). The carbon atom attached to the carbonyl group (C-1) and the carbon at the C-4 position will also be identifiable in the aromatic region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 188 - 192 |

| -CH₂Br | 32 - 36 |

| C-1 | 138 - 142 |

| C-2, C-6 | 112 - 116 |

| C-3, C-5 | 162 - 166 (d, ¹JCF ≈ 250 Hz) |

| C-4 | 115 - 119 |

Note: Predicted data is based on analogous structures and chemical shift theory. 'd' denotes a doublet and 'JCF' represents the carbon-fluorine coupling constant. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1680-1715 cm⁻¹ for α-haloketones. The presence of the electron-withdrawing bromine atom and the difluorophenyl ring may shift this frequency slightly.

Other characteristic absorption bands would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic methylene group (around 2850-2960 cm⁻¹). The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would likely be observed as strong bands in the 1100-1300 cm⁻¹ region.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C-H Stretch | 3050 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2920 - 2960 | Medium-Weak |

| C-F Stretch | 1120 - 1300 | Strong |

| C-Br Stretch | 550 - 650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Gas Chromatography-Mass Spectrometry (GC/MS)

In a GC/MS analysis, this compound would first be separated from other components in a gas chromatograph before entering the mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (234.95 g/mol for C₈H₅BrF₂O). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for α-bromoketones include the loss of the bromine atom and the cleavage of the bond between the carbonyl group and the methylene group (α-cleavage). This would lead to the formation of characteristic fragment ions.

Predicted Key Mass Fragments in GC/MS

| m/z | Fragment Ion |

| 234/236 | [C₈H₅BrF₂O]⁺ (Molecular Ion) |

| 155 | [C₇H₂F₂O]⁺ (Loss of CH₂Br) |

| 141 | [C₇H₂F₂]⁺ (Loss of CO and Br) |

| 127 | [C₆HF₂]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The exact mass of the molecular ion can be calculated and compared to the experimentally determined value to confirm the chemical formula.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₈H₅⁷⁹BrF₂O]⁺ | 233.9515 |

| [C₈H₅⁸¹BrF₂O]⁺ | 235.9494 |

This precise mass measurement provides a high degree of confidence in the identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound has not been reported in the reviewed literature, analysis of closely related α-bromoacetophenones provides significant insight into the expected solid-state conformation and packing.

Detailed crystallographic studies on substituted α-bromoacetophenones reveal common structural motifs and intermolecular interactions that are likely to be present in the crystal structure of this compound. For instance, the crystal structure of 2-Bromo-1-(3-nitrophenyl)ethanone, which crystallizes in the triclinic space group P-1, shows two independent molecules in the asymmetric unit. nih.gov The planarity of the ethanone (B97240) group with the benzene ring is a notable feature, with the bromine atom slightly twisted. nih.gov This planarity is often influenced by the electronic nature of the substituents on the phenyl ring.

Similarly, the crystal structure of 2'-Amino-5'-bromoacetophenone was determined to be orthorhombic, with the space group Pna21. researchgate.net In the case of 2-Bromo-1-(4-methoxyphenyl)ethanone, the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net The near planarity of the molecule is a recurring feature in these structures. researchgate.net

Intermolecular interactions play a significant role in the crystal packing of these molecules. Weak C—H⋯O hydrogen bonds are commonly observed, leading to the formation of supramolecular structures. nih.govresearchgate.net In addition to these, π–π stacking interactions between the aromatic rings and short Br⋯O non-covalent interactions contribute to the stability of the crystal lattice. nih.gov

Below is a table summarizing the crystallographic data for some related α-bromoacetophenone derivatives.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters |

| 2'-Amino-5'-bromoacetophenone researchgate.net | C₈H₈BrNO | Orthorhombic | Pna2₁ | a = 21.9206(6) Å, b = 7.3583(2) Å, c = 5.0596(2) Å |

| 2-Bromo-1-(3-nitrophenyl)ethanone nih.gov | C₈H₆BrNO₃ | Triclinic | P-1 | a = 8.8259(7) Å, b = 8.8651(8) Å, c = 11.6775(8) Å, α = 74.691(7)°, β = 75.174(7)°, γ = 78.681(7)° |

| 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net | C₉H₉BrO₂ | Monoclinic | P2₁/c | a = 7.7360(15) Å, b = 12.441(3) Å, c = 10.048(2) Å, β = 111.42(3)° |

Applications of 2 Bromo 1 3,5 Difluorophenyl Ethanone in Advanced Chemical Synthesis

Precursor in Active Pharmaceutical Ingredient (API) Development

The molecular architecture of 2-Bromo-1-(3,5-difluorophenyl)ethanone, featuring a reactive bromoethyl ketone moiety attached to a difluorinated phenyl ring, makes it an exceptionally valuable precursor in the synthesis of APIs. chembk.comasianpubs.org The presence of the difluorophenyl group is particularly significant, as it can enhance the metabolic stability and binding affinity of drug candidates. soci.orgresearchgate.net

Synthesis of Fluorinated Aromatic Compounds for Metabolic Disorders

The strategic introduction of fluorine into aromatic systems is a widely employed tactic in medicinal chemistry to address metabolic liabilities of drug candidates. soci.orgresearchgate.net Fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the half-life and improving the pharmacokinetic profile of a drug. soci.orgnih.gov While direct examples of this compound in the synthesis of drugs for metabolic disorders are not extensively detailed in publicly available literature, its potential is evident. This building block provides a readily available scaffold containing the metabolically robust 3,5-difluorophenyl motif, which can be elaborated into more complex molecules targeting metabolic pathways.

Development of Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic resistance. biotechniques.comnih.gov Fluorinated compounds have shown significant promise in this field, with many exhibiting potent antibacterial and antifungal activities. nih.govrsc.orgresearchgate.net The incorporation of fluorine can enhance the lipophilicity of a molecule, facilitating its penetration through microbial cell membranes. frontiersin.org this compound serves as a key starting material for the synthesis of various heterocyclic compounds, a class of molecules well-represented among antimicrobial drugs. The reactivity of the α-bromoketone functionality allows for the construction of thiazole (B1198619), imidazole, and other nitrogen- and sulfur-containing ring systems that are common pharmacophores in antimicrobial agents.

Building Block for Drug Development and Biological Activity Investigations

As a versatile fluorinated building block, this compound is instrumental in the broader context of drug discovery and the investigation of biological activities. tandfonline.comnih.govnih.gov Its utility lies in its ability to introduce the 3,5-difluorophenyl group into a wide range of molecular scaffolds, allowing medicinal chemists to systematically probe the effects of fluorine substitution on biological targets. tcichemicals.com This systematic approach is fundamental to structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds into viable drug candidates. The compound's commercial availability and straightforward reactivity make it an attractive tool for generating libraries of novel fluorinated molecules for high-throughput screening and biological evaluation. tandfonline.comnih.govresearchgate.net

Intermediate in Agrochemical Development

The agrochemical industry, much like the pharmaceutical sector, has recognized the significant advantages of incorporating fluorine into the design of new herbicides, insecticides, and fungicides. ossila.comsciencedaily.comnih.gov Fluorinated agrochemicals often exhibit enhanced efficacy, greater stability in the environment, and improved target specificity. youtube.comresearchgate.net this compound serves as a valuable intermediate in the synthesis of these next-generation crop protection agents. chembk.com Its structural features allow for the construction of complex molecules that can effectively combat pests and diseases while minimizing environmental impact. The development of fluorinated pesticides is a growing field, and building blocks like this compound are crucial for the innovation of new and effective solutions. nih.govrhhz.net

Role in Specialty Chemical Production

Beyond its applications in the life sciences, this compound also plays a role in the production of specialty chemicals. These are materials valued for their performance or function rather than their composition. The introduction of the difluorophenyl group can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While specific examples are often proprietary, the general reactivity of α-bromoketones allows for their use in the synthesis of fluorinated polymers, dyes, and other advanced materials where the unique properties of the difluorophenyl moiety can be leveraged. chembk.com

Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, including natural products and their analogues, often requires the use of versatile and reactive building blocks. This compound, with its dual functionality, serves as an excellent starting point for the construction of intricate molecular architectures. chembk.comasianpubs.org The ketone can be used for carbon-carbon bond formation through various reactions, while the bromine atom allows for nucleophilic substitution, providing a handle for introducing a wide range of functional groups. This dual reactivity enables chemists to build molecular complexity in a controlled and efficient manner, making this compound a valuable tool in the arsenal (B13267) of synthetic organic chemistry.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H5BrF2O |

| Molecular Weight | 235.03 g/mol |

| Appearance | Solid |

| CAS Number | 220607-75-0 |

| SMILES | O=C(CBr)C1=CC(F)=CC(F)=C1 |

| InChI Key | CJEGSZFRYLCTLK-UHFFFAOYSA-N |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

Expansion of Chemical Libraries for Drug Discovery

The generation of diverse chemical libraries is a cornerstone of modern drug discovery, providing a vast pool of compounds for screening against biological targets. This compound serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs. chembk.com Its utility lies in its ability to participate in various chemical transformations, allowing for the introduction of diverse functional groups and the creation of novel molecular frameworks.

As a member of the phenacyl bromide class of compounds, this compound is a key intermediate for synthesizing biologically important heterocyclic structures. chembk.comnih.gov The presence of the reactive α-bromo ketone functionality allows for facile reactions with a multitude of nucleophiles, leading to the formation of diverse molecular scaffolds. This reactivity is fundamental to combinatorial chemistry approaches, where large libraries of related compounds are synthesized in parallel to accelerate the discovery of new therapeutic agents.

The difluorophenyl moiety of the molecule is also of significant interest in medicinal chemistry. The inclusion of fluorine atoms can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov By incorporating the 3,5-difluorophenyl group, chemists can systematically explore the impact of fluorine substitution on biological activity, thereby enriching the chemical diversity of the library and increasing the probability of identifying promising drug candidates.

Construction of Novel Scaffolds (e.g., Indolin-2-one Derivatives)

The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of kinase inhibitors and other therapeutic agents. nih.govtcichemicals.commdpi.comacs.orged.ac.uk The synthesis of substituted indolin-2-one derivatives is a key area of research, and α-haloacetophenones like this compound are valuable precursors in this endeavor.

One established method for the synthesis of indoles and their derivatives involves the reaction of α-bromoacetophenones with anilines. While specific examples detailing the direct use of this compound to produce indolin-2-ones are not extensively documented in readily available literature, the general reactivity pattern of phenacyl bromides supports this application. The reaction typically proceeds through an initial N-alkylation of the aniline (B41778) with the α-bromo ketone, followed by an intramolecular cyclization to form the indole (B1671886) or indolinone ring system.

The versatility of this approach allows for the generation of a wide range of substituted indolin-2-one derivatives by varying the substituents on both the aniline and the phenacyl bromide starting materials. The use of this compound in such synthetic schemes would yield indolin-2-one derivatives bearing the 3,5-difluorophenyl moiety, which can be further functionalized to create novel compounds with potential therapeutic applications.

Design of Molecules with Specific Electronic Properties

The electronic properties of a molecule are critical determinants of its chemical reactivity, photophysical behavior, and biological activity. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for fine-tuning these electronic characteristics. The 3,5-difluorophenyl group in this compound significantly influences the electron density of the aromatic ring and the reactivity of the adjacent carbonyl group.

Fluorine is a highly electronegative atom, and its presence on the phenyl ring leads to a general withdrawal of electron density. This electron-withdrawing effect can impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its electronic absorption and emission properties. Studies on related fluorinated acetophenone (B1666503) derivatives have shown that the substitution pattern of fluorine atoms can influence the molecule's conformational preferences and through-space electronic interactions. nih.govresearchgate.netacs.org

By using this compound as a building block, chemists can design and synthesize new molecules where the electronic properties are systematically modulated. This is particularly relevant in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over HOMO-LUMO energy gaps is essential. Furthermore, in the context of drug design, modifying the electronic properties of a ligand can influence its binding affinity and selectivity for a biological target.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₅BrF₂O |

| Molecular Weight | 235.03 g/mol |

| Appearance | Solid |

| Key Functional Groups | α-Bromo ketone, Difluorophenyl |

| Primary Applications | Synthetic Intermediate, Building Block |

Future Research Directions and Emerging Trends for 2 Bromo 1 3,5 Difluorophenyl Ethanone

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of α-bromoketones, including 2-Bromo-1-(3,5-difluorophenyl)ethanone, is a cornerstone of many multi-step organic syntheses. While traditional methods often rely on stoichiometric brominating agents and harsh acidic conditions, future research is increasingly focused on the development of more efficient, selective, and environmentally benign catalytic systems.

Key research areas include:

Heterogeneous Catalysis: The development of solid-supported catalysts offers significant advantages in terms of catalyst recovery and recycling, simplifying product purification. Materials like acetic acid-functionalized silica, in combination with reagents such as urea-hydrogen peroxide (UHP) and sodium bromide, have shown promise for the synthesis of α-bromoaryl ketones under solvent-free microwave irradiation. mdpi.com Future work could adapt these systems for the specific synthesis of this compound.

Metal-Based Catalysis: Lewis acid activation, for instance using in situ generated Zinc Bromide (ZnBr₂), presents a promising alternative to Brønsted acids. mdpi.com Further exploration of other metal catalysts, such as those based on iron, copper, or vanadium, could lead to milder reaction conditions and improved selectivity. For example, a proposed mechanism involving a vanadium C-enolate suggests a pathway for catalytic bromination that warrants further investigation. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Investigating organocatalytic systems for the α-bromination of ketones could offer metal-free alternatives, reducing concerns about heavy metal contamination in the final products, which is particularly important in pharmaceutical synthesis.

Ionic Liquids as Recyclable Media: Ionic liquids can serve as both the solvent and a catalyst promoter. Their use in the synthesis of α-bromoketones with N-bromosuccinimide (NBS) has demonstrated high yields, with the ionic liquid being easily separated and reused multiple times, offering a greener approach. scirp.org

| Catalytic System/Method | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| UHP/NaBr with Acetic Acid-Functionalized Silica | Microwave irradiation, solvent-free conditions. mdpi.com | Rapid reaction times, environmentally friendly. mdpi.com |

| Zinc Bromide (ZnBr₂) | Lewis acid activation, aqueous procedure. mdpi.com | Tolerates various substituents, avoids strong Brønsted acids. mdpi.com |

| Hypervalent Iodine Catalysis | Catalytic oxidative hydrolysis of bromoalkenes. nih.gov | Provides access to α-bromoketones from different precursors. nih.gov |

| Ionic Liquids (e.g., [bmim]PF₆) | Recyclable reaction medium, mild conditions. scirp.org | Green chemistry approach, simplified product extraction. scirp.org |

Development of Asymmetric Synthetic Routes to Chiral Alpha-Bromoketones

Chiral α-bromoketones are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The development of asymmetric routes to produce chiral derivatives of this compound is a significant area for future research.

Emerging strategies in this domain include:

Catalytic Asymmetric Cross-Coupling: A notable advancement is the development of catalytic asymmetric methods for the cross-coupling of racemic α-bromoketones with arylmetal reagents. nih.gov For instance, a nickel-catalyzed reaction of arylzincs with racemic secondary α-bromoketones can produce α-arylated ketones with high enantiomeric excess. nih.gov Applying this stereoconvergent approach could allow for the synthesis of chiral compounds starting from racemic this compound.

Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from tartaric acid, can induce diastereoselectivity in the bromination of ketone-derived acetals. rsc.org Subsequent hydrolysis can yield α-bromoketones with good enantiomeric excess. rsc.org This method could be systematically optimized for the 3,5-difluorophenyl substrate.

Enantioselective Catalysis: Research into chiral catalysts that can directly effect the enantioselective bromination of 1-(3,5-difluorophenyl)ethanone is a primary goal. This could involve chiral N,N'-dioxide/metal complexes, which have been successful in the enantioselective bromoazidation of α,β-unsaturated ketones and could be adapted for this purpose. organic-chemistry.org

Mechanistic Investigations of Complex Reactions Involving this compound

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions, minimizing side products, and expanding the synthetic utility of this compound.

Future mechanistic studies should focus on:

Enol/Enolate Formation and Reactivity: The acid-catalyzed α-halogenation of ketones is known to proceed through the rate-determining formation of an enol intermediate. libretexts.org Detailed kinetic and computational studies on the enolization of 1-(3,5-difluorophenyl)ethanone would provide insight into the factors controlling the regioselectivity and rate of bromination.

Nucleophilic Substitution Pathways: this compound is a potent electrophile. Investigating the kinetics and transition states of its reactions with various nucleophiles (e.g., in the synthesis of heterocycles like thiazoles or imidazoles) would enable better control over these complex transformations. scirp.orgnih.gov

Catalytic Cycles: For novel catalytic systems, elucidating the complete catalytic cycle is paramount. This includes identifying the active catalytic species, understanding the substrate activation steps, and characterizing all intermediates. For example, in metal-catalyzed reactions, it is important to distinguish between an electrophilic halogenation mechanism and one involving an organometallic intermediate. mdpi.com

Integration with Flow Chemistry and Automation in Synthesis

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. d-nb.info This paradigm offers enhanced safety, better process control, and scalability.

The application of these technologies to the synthesis of this compound presents several opportunities:

Continuous Flow Bromination: The α-bromination of ketones has been successfully implemented in continuous flow systems. mdpi.comnih.gov These systems allow for precise control over reaction time, temperature, and mixing, which can lead to higher yields and selectivity, often suppressing the formation of di-brominated byproducts. mdpi.com Flow reactors also safely handle hazardous reagents like bromine and by-products like hydrogen bromide. nih.govacs.org

Telescoped Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov A multi-stage flow platform could be designed for the synthesis of this compound and its subsequent conversion into more complex molecules, significantly improving process efficiency. nih.govacs.org

Automation and Optimization: Integrating flow reactors with automated systems and online analytical tools (like LC-MS and FT-IR) allows for high-throughput experimentation and rapid optimization of reaction conditions. mit.edu Machine learning algorithms, such as Bayesian optimization, can be employed to efficiently explore the parameter space and identify optimal process parameters. mit.edumit.edu

| Technology | Key Advantages | Specific Application to this compound |

|---|---|---|

| Continuous Flow Reactors | Enhanced heat and mass transfer, improved safety, precise control of reaction parameters. mdpi.comvapourtec.com | Minimizing over-bromination, safe handling of bromine and HBr. nih.gov |

| Telescoped Reactions | Eliminates intermediate isolation and purification steps, reduces waste. nih.gov | Integrated synthesis and subsequent derivatization into heterocycles. |

| Automated Platforms with Online Analytics | High-throughput screening, data-rich experimentation, algorithmic optimization. mit.edu | Rapidly finding optimal conditions for synthesis and subsequent reactions. |

Advanced Material Science Applications (e.g., Specialty Chemicals)

As a versatile chemical intermediate, this compound holds potential for the synthesis of advanced materials and specialty chemicals beyond its traditional use in pharmaceuticals and agrochemicals. chembk.com The presence of the difluorophenyl ring can impart unique properties such as altered lipophilicity, metabolic stability, and electronic characteristics to the final molecules.

Future research could explore its use in creating:

Functional Dyes: The chromophoric properties of molecules can be tuned by the introduction of fluorine atoms. This compound could serve as a building block for novel dyes with specific absorption and emission profiles for applications in imaging or as electronic materials.

Specialty Polymers: Incorporation of the 3,5-difluorophenyl moiety into polymer backbones or as pendant groups could lead to materials with enhanced thermal stability, chemical resistance, or specific optical properties.

Liquid Crystals: The rigid structure and polar groups associated with derivatives of this compound could be exploited in the design of new liquid crystalline materials.

Further Exploration of Biological Activity and Structure-Activity Relationships

While this compound is primarily an intermediate, its derivatives are of great interest for their potential biological activity. nih.govchembk.com α-Haloketones are key precursors for a vast array of heterocyclic compounds, many of which form the core of pharmacologically active agents. mdpi.comnih.gov

Future work in this area should involve:

Synthesis of Novel Heterocycles: Systematically reacting this compound with a diverse range of dinucleophiles to create libraries of novel thiazoles, imidazoles, pyrazines, oxadiazolines, and other heterocyclic systems. nih.govvapourtec.comnih.gov

Biological Screening: Screening these new compound libraries against a wide range of biological targets, including enzymes, receptors, and microbial strains, to identify new lead compounds. The increasing problem of antimicrobial resistance makes the search for new antibacterial and antifungal agents particularly relevant. nih.gov

Structure-Activity Relationship (SAR) Studies: Once active compounds are identified, detailed SAR studies can be conducted. nih.gov This involves systematically modifying the structure of the lead compound—for example, by altering substituents on the heterocyclic ring—and assessing how these changes affect biological activity. This iterative process is fundamental to optimizing potency and selectivity, guiding the development of new therapeutic agents. nih.gov In silico prediction tools can also be utilized to forecast the biological activity spectrum of new derivatives. ucj.org.ua

Q & A

Q. Why do computational predictions of boiling points vary from experimental values?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.